molecular formula C14H8N2 B7903709 1,2-Dihydroacenaphthylene-5,6-dicarbonitrile

1,2-Dihydroacenaphthylene-5,6-dicarbonitrile

Cat. No.: B7903709
M. Wt: 204.23 g/mol
InChI Key: NUULUIKXLMNARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1,2-Dihydroacenaphthylene-5,6-dicarbonitrile typically involves the reaction of acenaphthene with cyanogen bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to yield the desired product .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

1,2-Dihydroacenaphthylene-5,6-dicarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions).

Scientific Research Applications

1,2-Dihydroacenaphthylene-5,6-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.

    Medicine: Although not used directly in medicine, it serves as a precursor for the synthesis of pharmaceutical intermediates and active compounds.

    Industry: In industrial research, it is used to develop new materials with specific properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1,2-Dihydroacenaphthylene-5,6-dicarbonitrile is not well-documented, primarily due to its limited use in biological systems. its chemical reactivity suggests that it can interact with various molecular targets, such as enzymes and receptors, through its cyano groups and aromatic core. These interactions can lead to changes in the activity of these targets, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

1,2-Dihydroacenaphthylene-5,6-dicarbonitrile can be compared to other similar compounds, such as:

Properties

IUPAC Name

1,2-dihydroacenaphthylene-5,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)14(11)13(9)10/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUULUIKXLMNARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=C(C=CC1=C23)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Dihydroacenaphthylene-5,6-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
1,2-Dihydroacenaphthylene-5,6-dicarbonitrile
Reactant of Route 3
1,2-Dihydroacenaphthylene-5,6-dicarbonitrile
Reactant of Route 4
1,2-Dihydroacenaphthylene-5,6-dicarbonitrile
Reactant of Route 5
1,2-Dihydroacenaphthylene-5,6-dicarbonitrile
Reactant of Route 6
1,2-Dihydroacenaphthylene-5,6-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.